molecular formula C9H11FO2 B2558793 2-Fluoro-4-(propan-2-yloxy)phenol CAS No. 1243329-15-8

2-Fluoro-4-(propan-2-yloxy)phenol

Cat. No.: B2558793
CAS No.: 1243329-15-8
M. Wt: 170.183
InChI Key: MAWJWIPLKBOZIB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(propan-2-yloxy)phenol, also known as 2-Fluoro-4-isopropoxyphenol, is a compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 . It is a novel compound that has garnered interest in various fields of research due to its unique properties and potential applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 170.18 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP), a related compound, has been extensively studied for its use in developing fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential utility of related compounds such as 2-Fluoro-4-(propan-2-yloxy)phenol in the development of novel chemosensors for environmental monitoring, clinical diagnostics, and research applications (Roy, 2021).

Organic Synthesis

2-Fluoro-4-bromobiphenyl, a compound related to this compound, serves as a key intermediate in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug. The development of a practical synthesis method for this compound highlights the broader applicability of fluoro-derivatives in pharmaceutical manufacturing. This research emphasizes the importance of fluoro-derivatives, including this compound, in facilitating the production of medically relevant compounds (Qiu et al., 2009).

Catalysis

Metal cation-exchanged clays have been explored for their catalytic properties in various organic synthesis reactions, such as the Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation of phenols. This research domain illustrates the potential for fluoro-derivatives like this compound to play a role in catalysis, particularly in enhancing selectivity or activity in synthetic pathways (Tateiwa & Uemura, 1997).

Environmental Applications

Studies on the sorption of phenoxy herbicides to soil and minerals provide insights into the environmental fate and mobility of such compounds. Understanding the interaction of phenolic compounds, including derivatives like this compound, with environmental matrices is crucial for assessing their environmental impact and for developing strategies to mitigate pollution (Werner et al., 2012).

Safety and Hazards

The compound should be handled with care. It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . If swallowed, one should seek medical advice immediately .

Properties

IUPAC Name

2-fluoro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWJWIPLKBOZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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